molecular formula C4HBr3S B1329577 2,3,4-Tribromothiophene CAS No. 3141-25-1

2,3,4-Tribromothiophene

Cat. No.: B1329577
CAS No.: 3141-25-1
M. Wt: 320.83 g/mol
InChI Key: ZDXQFDMBZUQHOM-UHFFFAOYSA-N
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Description

2,3,4-Tribromothiophene is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The molecular formula of this compound is C4HBr3S, and it has a molecular weight of 320.828 g/mol

Scientific Research Applications

2,3,4-Tribromothiophene has a wide range of applications in scientific research:

Safety and Hazards

2,3,4-Tribromothiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent such as chloroform. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient stirring and controlled addition of bromine are critical to the success of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated thiophenes or thiophene itself.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) and strong bases (e.g., sodium hydride) are commonly used.

    Reduction: Zinc dust and acetic acid are typical reagents for reduction reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2,3,4-Tribromothiophene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, affecting the compound’s behavior in catalytic processes .

Properties

IUPAC Name

2,3,4-tribromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXQFDMBZUQHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185335
Record name 2,3,4-Tribromothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-25-1
Record name 2,3,4-Tribromothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3141-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Tribromothiophene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Tribromothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-tribromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3,4-tribromothiophene considered a valuable synthetic building block?

A: this compound serves as a versatile precursor for various substituted thiophene derivatives. Its value stems from the reactivity of the bromine atoms, which can be selectively replaced through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [, ]. This allows chemists to introduce different substituents at specific positions on the thiophene ring, creating a diverse array of potentially useful molecules.

Q2: What is significant about the site-selective Suzuki-Miyaura reactions involving this compound?

A: Researchers have achieved the first site-selective Suzuki-Miyaura reactions using this compound []. This selectivity is crucial as it allows for the controlled synthesis of specific isomers, such as 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. Controlling the substitution pattern on the thiophene ring is essential for fine-tuning the properties and potential applications of the resulting molecules.

Q3: Beyond Suzuki-Miyaura reactions, what other synthetic transformations can be performed with this compound?

A: Apart from cross-coupling reactions, this compound undergoes regioselective metal-halide exchange reactions []. This allows for the introduction of various alkyl or trimethylsilyl groups at the 2- and 5- positions of the thiophene ring, further expanding the diversity of accessible derivatives.

Q4: Are there any structural features of this compound that have been characterized?

A: Yes, the crystal structure of this compound has been determined []. It exists as two essentially planar molecules in the asymmetric unit. The crystal packing reveals bifurcated C—H⋯Br hydrogen bonds linking the molecules into chains, and weak Br⋯Br interactions contribute to the formation of undulating sheets within the crystal lattice.

Q5: What are the future implications of research on this compound and related compounds?

A: Continued research on this compound and its derivatives has the potential to unlock new synthetic routes for creating tailored thiophene-based materials []. This could lead to advancements in areas such as organic electronics, pharmaceuticals, and materials science where thiophene-containing compounds often exhibit desirable properties.

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